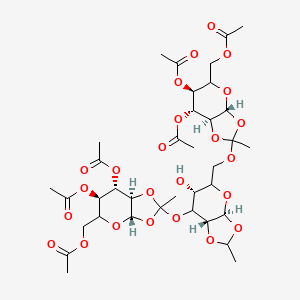
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A)
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride, also known as Anagrelide Impurity A, is a compound with the molecular formula C11H14Cl2N2O2 . It has a molecular weight of 277.14 g/mol . This compound is related to the synthesis and preparation of Anagrelide, a phosphodiesterase inhibitor with antiplatelet activity .
Molecular Structure Analysis
The InChI code for this compound is1S/C11H14Cl2N2O2/c1-2-17-10(16)6-15-5-7-9(14)4-3-8(12)11(7)13/h3-4,15H,2,5-6,14H2,1H3 . The canonical SMILES representation is CCOC(=O)CNCC1=C(C=CC(=C1Cl)Cl)N . Physical And Chemical Properties Analysis
This compound is a solid at room temperature . It has a boiling point of 402.412°C at 760 mmHg . The compound should be stored in a dark place, sealed in dry conditions, and at a temperature between 2-8°C .Scientific Research Applications
Pharmaceutical Research
This compound is primarily used in pharmaceutical research as an impurity of Anagrelide . Anagrelide is a drug used to treat essential thrombocytosis, a condition characterized by an excessive production of platelets in the blood . It has also been used in the treatment of chronic myeloid leukemia .
Drug Development
As an impurity of Anagrelide, this compound can be used in the development and testing of new drugs. It can serve as a reference standard in the quality control and quality assurance stages of drug development .
Biological Studies
Given its structural similarity to Anagrelide, this compound could potentially be used in biological studies investigating the mechanisms of action of Anagrelide and related drugs .
Chemical Synthesis
This compound could potentially be used as a starting material or intermediate in the synthesis of other complex organic compounds .
Analytical Chemistry
In analytical chemistry, this compound could be used as a standard for the calibration of analytical instruments and the validation of analytical methods .
Safety and Hazards
The compound has been assigned the GHS07 and GHS08 pictograms, indicating that it may cause an allergic skin reaction (H317), may cause genetic defects (H341), and may cause cancer (H351) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P272), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Mechanism of Action
Target of Action
Ethyl 2-amino-3-(6-amino-2,3-dichlorophenyl)propanoate;dihydrochloride, also known as Anagrelide Impurity A, is an impurity of Anagrelide . Anagrelide is a platelet-reducing agent used to lower dangerously elevated platelet levels in patients with myeloproliferative neoplasms . The primary target of Anagrelide is the megakaryocytes, the cells responsible for the production of platelets .
Mode of Action
The exact mechanism by which Anagrelide lowers platelet count is unclear . It is known that anagrelide specifically blocks the differentiation and proliferation of megakaryocytes . It appears to inhibit cyclic nucleotide phosphodiesterase and the release of arachidonic acid from phospholipase, possibly by inhibiting phospholipase A2 . Anagrelide also causes a dose-related reduction in platelet production, which results from decreased megakaryocyte hypermaturation .
Biochemical Pathways
Anagrelide disrupts the postmitotic phase of maturation in megakaryocytes, leading to a reduction in platelet production . This disruption likely involves the alteration of transcriptional control of megakaryocyte gene expression .
Pharmacokinetics
Anagrelide itself has a relatively short residence time in the body, necessitating twice or four times daily dosing . Any changes to Anagrelide doses should not exceed 0.5 mg/day in any one week .
Result of Action
The primary result of Anagrelide’s action is a reduction in platelet counts, which helps to manage thrombocythemia in patients with myeloproliferative neoplasms . This reduction in platelet counts can help to reduce the risk of thrombosis and ameliorate thrombocythemia symptoms, including thrombo-hemorrhagic events .
Action Environment
The action of Anagrelide can be influenced by environmental factors such as food intake. Food has been shown to have a significant impact on the pharmacokinetics of Anagrelide, increasing the maximum concentration and area under the curve while reducing the half-life, plateau, and mean residence time .
properties
IUPAC Name |
ethyl 2-amino-3-(6-amino-2,3-dichlorophenyl)propanoate;dihydrochloride |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14Cl2N2O2.2ClH/c1-2-17-11(16)9(15)5-6-8(14)4-3-7(12)10(6)13;;/h3-4,9H,2,5,14-15H2,1H3;2*1H |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GINJYJNPWLLVQO-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C(CC1=C(C=CC(=C1Cl)Cl)N)N.Cl.Cl |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H16Cl4N2O2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
350.1 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Ethyl 2-(6-Amino-2,3-dichlorobenzyl)glycine Dihydrochloride(Anagrelide Impurity A) | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


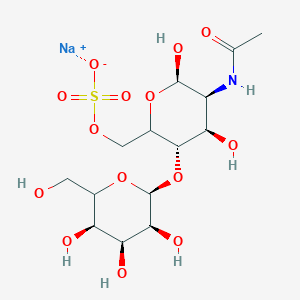
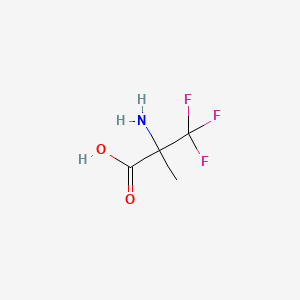
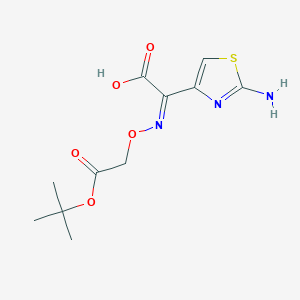
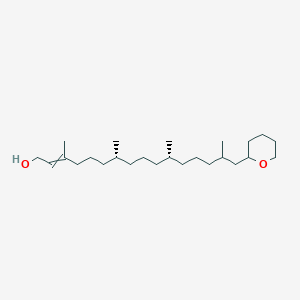
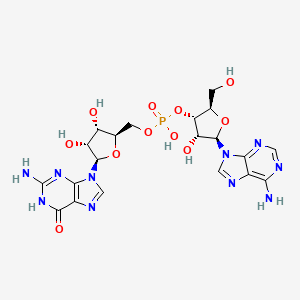
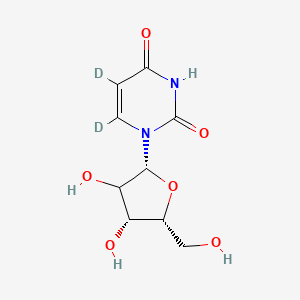
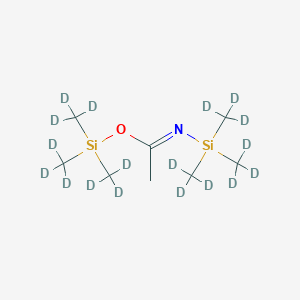
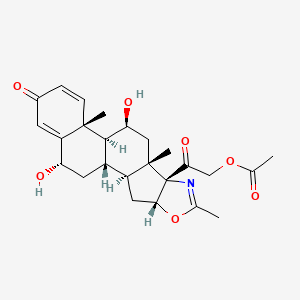
![[(3As,5R,6R,7S,7aS)-2-[[(3aS,5R,6R,7S,7aS)-7-[[(3aS,5R,6R,7S,7aS)-6,7-diacetyloxy-5-(acetyloxymethyl)-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-2-yl]oxy]-6-acetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methoxy]-6,7-diacetyloxy-2-methyl-5,6,7,7a-tetrahydro-3aH-[1,3]dioxolo[4,5-b]pyran-5-yl]methyl acetate](/img/structure/B1140938.png)
